
1-Phenyl-1H-pyrazol-4-sulfonamid
Übersicht
Beschreibung
1-Phenyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound characterized by a pyrazole ring substituted with a phenyl group at the 1-position and a sulfonamide group at the 4-position.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-pyrazole-4-sulfonamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
Target of Action
The primary target of 1-phenyl-1H-pyrazole-4-sulfonamide is believed to be the carbonic anhydrase isoenzymes (CA) . These enzymes play a crucial role in maintaining pH and fluid balance in the body.
Mode of Action
1-Phenyl-1H-pyrazole-4-sulfonamide interacts with its targets by inhibiting the activity of carbonic anhydrase isoenzymes . This inhibition disrupts the normal functioning of these enzymes, leading to changes in pH and fluid balance within the body.
Biochemical Pathways
The inhibition of carbonic anhydrase isoenzymes by 1-phenyl-1H-pyrazole-4-sulfonamide affects several biochemical pathways. These pathways are primarily related to the regulation of pH and fluid balance. The downstream effects of this disruption can lead to changes in cellular processes and overall body homeostasis .
Pharmacokinetics
The compound’s molecular weight of 22325 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 1-phenyl-1H-pyrazole-4-sulfonamide’s action are primarily due to the inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt pH and fluid balance, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 1-phenyl-1H-pyrazole-4-sulfonamide can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions between 1-phenyl-1H-pyrazole-4-sulfonamide molecules . More polar protic solvents can favor the 1-phenyl-1H-pyrazole-4-sulfonamide-solvent hydrogen bonding rather than the formation of 1-phenyl-1H-pyrazole-4-sulfonamide clusters .
Biochemische Analyse
Biochemical Properties
1-Phenyl-1H-pyrazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit the activity of cyclooxygenases (COXs), particularly COX-2, which is involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition is significant as it mediates inflammation and provides a therapeutic pathway for anti-inflammatory drugs. Additionally, 1-Phenyl-1H-pyrazole-4-sulfonamide exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
1-Phenyl-1H-pyrazole-4-sulfonamide affects various types of cells and cellular processes. It has been observed to exert antiproliferative effects on cancer cell lines such as HeLa and C6 cells . This compound influences cell function by modulating cell signaling pathways, including the inhibition of the p38α MAP kinase pathway, which is crucial for inflammatory responses . Furthermore, it impacts gene expression by downregulating pro-inflammatory cytokines like TNF-α, thereby reducing inflammation . The compound also affects cellular metabolism by inhibiting lipid peroxidation, which is essential for maintaining cellular integrity .
Molecular Mechanism
The molecular mechanism of 1-Phenyl-1H-pyrazole-4-sulfonamide involves several key interactions at the molecular level. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the sulfonamide group, which forms hydrogen bonds with the enzyme’s active site residues . Additionally, the compound inhibits the p38α MAP kinase pathway by docking into the kinase’s active site, thereby blocking its phosphorylation and subsequent activation . These interactions result in the suppression of inflammatory responses and oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-1H-pyrazole-4-sulfonamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its anti-inflammatory and antioxidant properties, with no significant loss of efficacy . Prolonged exposure to high concentrations may lead to cellular toxicity, highlighting the importance of dosage control in experimental settings .
Dosage Effects in Animal Models
The effects of 1-Phenyl-1H-pyrazole-4-sulfonamide vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent anti-inflammatory and antiproliferative effects without significant toxicity . At high doses, it can induce adverse effects such as gastrointestinal irritation and hepatotoxicity . These threshold effects underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-Phenyl-1H-pyrazole-4-sulfonamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites are then excreted via the renal and biliary routes . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Phenyl-1H-pyrazole-4-sulfonamide is transported and distributed through specific transporters and binding proteins . It is known to interact with albumin, which facilitates its distribution in the bloodstream and delivery to target tissues . The compound’s localization and accumulation are influenced by its binding affinity to cellular transporters, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-Phenyl-1H-pyrazole-4-sulfonamide is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound’s sulfonamide group plays a role in its targeting to specific cellular compartments, enhancing its therapeutic potential . Post-translational modifications, such as phosphorylation, can further influence its subcellular distribution and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of phenylhydrazine with 1,3-dicarbonyl compounds, followed by sulfonation. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole, which is then sulfonated using chlorosulfonic acid to yield 1-phenyl-1H-pyrazole-4-sulfonamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and heterogeneous catalysts to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-methyl-1H-pyrazole: Lacks the sulfonamide group, resulting in different biological activities.
1-Phenyl-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to variations in reactivity and applications.
1-Phenyl-1H-pyrazole-4-sulfonic acid: An oxidized form of the sulfonamide, with distinct chemical properties
Uniqueness: 1-Phenyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a phenyl group, a pyrazole ring, and a sulfonamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Eigenschaften
IUPAC Name |
1-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKISLJLPSFGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)
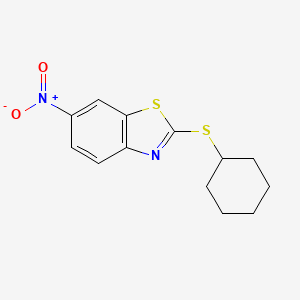
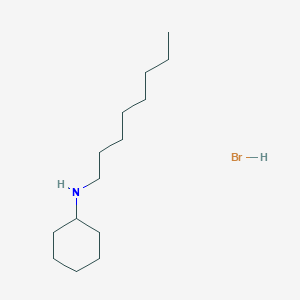
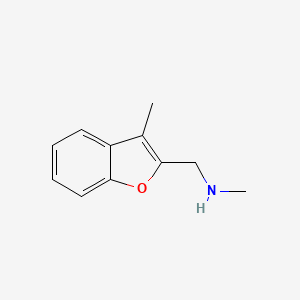
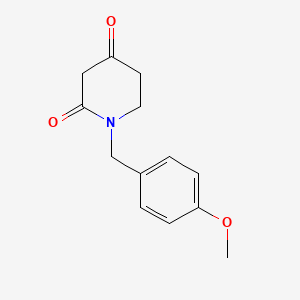
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B1422250.png)
![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)
![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)

![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)


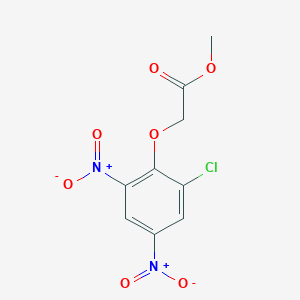
![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)
